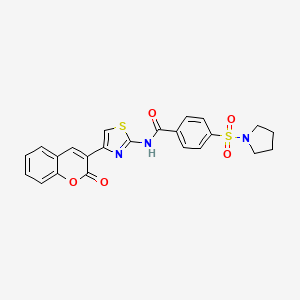

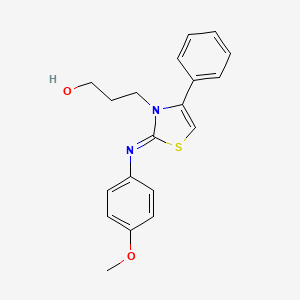

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as OTB, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications.

Aplicaciones Científicas De Investigación

Antitumor Activity

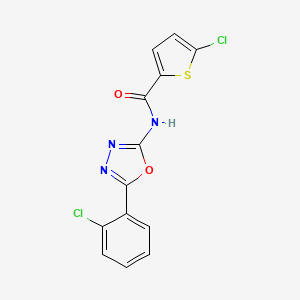

Research has demonstrated the synthesis of novel chromenones bearing a benzothiazole moiety, including compounds similar to the one , with significant in vitro antitumor activities against various cancer cell lines, such as lung and colon cancer cells (El-Helw et al., 2019). These compounds have shown activity levels close to standard drugs like doxorubicin.

Cytotoxic Activity

Another study highlighted the cytotoxic activities of thiazole derivatives bearing a coumarin nucleus against human keratinocytes (HaCaT cells). It was found that certain derivatives possess potent cytotoxic activity (Gomha & Khalil, 2012).

Antimicrobial Activity

Compounds synthesized from reactions involving 2-oxo-2H-chromen-3-yl)thiazol-2-yl have been evaluated for their antimicrobial activity. For example, a study described the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which demonstrated significant antibacterial and antifungal activities against a variety of strains (Raval, Naik, & Desai, 2012).

Chemosensors for Anions

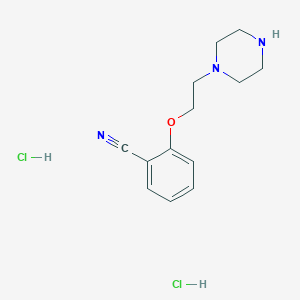

Coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and recognition abilities for cyanide anions. These compounds can act as chemosensors, with some showing a color change from yellow to colorless and green fluorescence being quenched completely upon cyanide addition, observable by the naked eye (Wang et al., 2015).

Synthesis Methodologies

A considerable amount of research focuses on the synthesis methodologies of these compounds, including the use of green chemistry principles and microwave-assisted synthesis, to produce derivatives with potential biological activities. These methods aim at improving yield, reaction rate, and environmental impact (Horishny & Matiychuk, 2020).

Propiedades

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S2/c27-21(15-7-9-17(10-8-15)33(29,30)26-11-3-4-12-26)25-23-24-19(14-32-23)18-13-16-5-1-2-6-20(16)31-22(18)28/h1-2,5-10,13-14H,3-4,11-12H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYMXDATTIVWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine](/img/structure/B2605863.png)

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)

![1-{1,4-Dioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide](/img/structure/B2605872.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)

![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)